molecular formula C7H14ClNOS B6217107 1lambda4-thia-7-azaspiro[3.5]nonan-1-one hydrochloride CAS No. 2742656-41-1

1lambda4-thia-7-azaspiro[3.5]nonan-1-one hydrochloride

Cat. No.: B6217107
CAS No.: 2742656-41-1
M. Wt: 195.7
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Description

1lambda4-thia-7-azaspiro[3.5]nonan-1-one hydrochloride is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It belongs to the spirocyclic ethylamide family and is known for its unique chemical structure and properties.

Preparation Methods

The synthesis of 1lambda4-thia-7-azaspiro[3.5]nonan-1-one hydrochloride involves several steps, typically starting with the formation of the spirocyclic core. The synthetic routes often include cyclization reactions under specific conditions to achieve the desired spirocyclic structure. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1lambda4-thia-7-azaspiro[3.5]nonan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1lambda4-thia-7-azaspiro[3.5]nonan-1-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly as a kappa-opioid receptor agonist, which means it can bind to and activate this specific type of opioid receptor in the brain.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1lambda4-thia-7-azaspiro[3.5]nonan-1-one hydrochloride involves its interaction with molecular targets, such as the kappa-opioid receptor. By binding to this receptor, it can modulate various physiological processes, including pain perception and mood regulation. The pathways involved in its mechanism of action are complex and may include signal transduction cascades and gene expression changes.

Comparison with Similar Compounds

1lambda4-thia-7-azaspiro[3.5]nonan-1-one hydrochloride can be compared with other spirocyclic compounds, such as:

    Spiro[3.5]nonane derivatives: These compounds share a similar spirocyclic core but differ in their functional groups and properties.

    Kappa-opioid receptor agonists: Other compounds in this category include U-50488 and Salvinorin A, which also bind to and activate the kappa-opioid receptor but have different chemical structures and effects.

The uniqueness of 1lambda4-thia-7-azaspiro[3

Properties

CAS No.

2742656-41-1

Molecular Formula

C7H14ClNOS

Molecular Weight

195.7

Purity

95

Origin of Product

United States

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